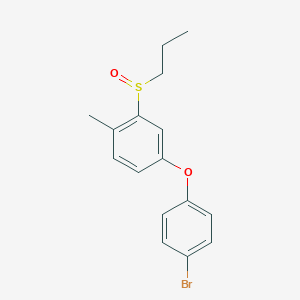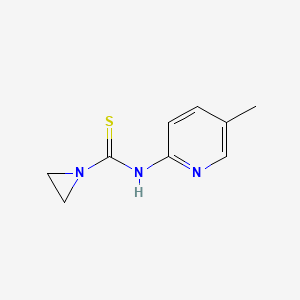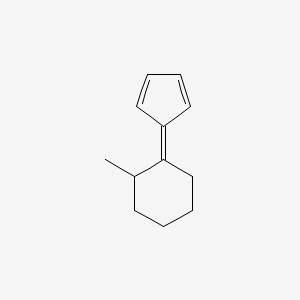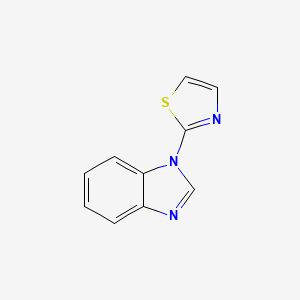
CID 78066308
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78066308 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Conducting reactions under controlled temperature, pressure, and pH conditions to ensure optimal yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
CID 78066308 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 78066308 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 78066308 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure or function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 78066308 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 146016268: Known for its carbohydrate derivatives and unique chemical structure.
Boron trifluoride etherate: Used as a source of boron trifluoride in various chemical reactions.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in different scientific fields.
Propriétés
Formule moléculaire |
Ga3Os |
|---|---|
Poids moléculaire |
399.4 g/mol |
InChI |
InChI=1S/3Ga.Os |
Clé InChI |
XCMYGQFTMDYXAJ-UHFFFAOYSA-N |
SMILES canonique |
[Ga].[Ga].[Ga].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)



![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)


![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
